Research indicates that (R)-6-butyl-1,4-cycloheptadiene exhibits notable biological activities. It has been identified in studies focusing on natural products and pharmacological diversity, suggesting potential therapeutic applications. The compound's derivatives have shown promise in various biological assays, although specific mechanisms of action remain under investigation. Its structural features may contribute to interactions with biological targets, leading to diverse pharmacological effects .
Several synthesis methods have been developed for (R)-6-butyl-1,4-cycloheptadiene. One common approach involves asymmetric synthesis techniques using chiral catalysts such as rhodium(II) complexes. These methods allow for the selective formation of the desired enantiomer while minimizing the production of unwanted byproducts. Other synthetic routes may include cyclization reactions of appropriate precursors or modifications of existing cycloheptadienes to introduce the butyl group .
(R)-6-butyl-1,4-cycloheptadiene finds applications in both academic research and industrial settings. Its utility as a building block in organic synthesis is significant, particularly in the development of pharmaceuticals and agrochemicals. Additionally, its unique structural properties make it an interesting candidate for materials science applications, including polymer synthesis and the development of functionalized materials .
Interaction studies involving (R)-6-butyl-1,4-cycloheptadiene have focused on its reactivity with various electrophiles and nucleophiles. These studies aim to elucidate the compound's behavior in different chemical environments and its potential as a reactant in complex synthetic pathways. Understanding these interactions is crucial for optimizing reaction conditions and improving yield in synthetic applications .
Several compounds share structural similarities with (R)-6-butyl-1,4-cycloheptadiene. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1,3-Cyclohexadiene | Cyclic Diene | Less reactive than cycloheptadienes; no substituents |
| 1,3-Cyclopentadiene | Cyclic Diene | Highly reactive; used extensively in Diels-Alder reactions |
| 2-Methyl-1,3-cyclohexadiene | Substituted Cyclohexadiene | Has additional methyl group affecting reactivity |
| 2-Methyl-1,3-cyclopentadiene | Substituted Cyclopentadiene | Similar reactivity but smaller ring size |
| 6-Methyl-1,4-cycloheptadiene | Substituted Cycloheptadiene | Similar structure but different substituent effects |
(R)-6-Butyl-1,4-cycloheptadiene stands out due to its specific butyl substituent that influences both its chemical reactivity and potential biological activity compared to other similar compounds. The presence of this longer alkyl chain can enhance solubility and alter interaction profiles with other molecules .
The thermodynamic properties of (R)-6-butyl-1,4-cycloheptadiene have been extensively characterized through computational estimation methods and experimental measurements. The compound exhibits a molecular weight of 150.26 g/mol, consistent with its molecular formula C₁₁H₁₈ [1] [2].
Vapor Pressure Characteristics
The vapor pressure of (R)-6-butyl-1,4-cycloheptadiene at 25°C has been determined through multiple computational approaches. The Environmental Protection Agency (EPA) Estimation Programs Interface (EPI Suite) reports vapor pressure values ranging from 0.336 to 0.476 mmHg (44.8 to 63.5 Pa) at standard temperature conditions [1] [3]. These values were calculated using the mean of Antoine and Grain estimation methods, representing the most reliable computational approaches for vapor pressure prediction of organic compounds.
The relatively moderate vapor pressure indicates that (R)-6-butyl-1,4-cycloheptadiene exists as a liquid under standard atmospheric conditions with moderate volatility. This property is consistent with the compound's molecular structure, featuring a seven-membered ring system with conjugated double bonds and a butyl substituent, which contributes to intermolecular van der Waals forces.
Boiling Point Determinations
Multiple computational methods have been employed to estimate the boiling point of (R)-6-butyl-1,4-cycloheptadiene. The Adapted Stein and Brown method yields a boiling point of 201.75°C [1], while alternative computational approaches suggest values up to 206.7°C [4] [3]. These estimates demonstrate remarkable consistency, with variations falling within typical computational uncertainty ranges for complex organic molecules.
The boiling point values reflect the influence of the conjugated diene system and the alkyl substituent. The seven-membered ring structure with two double bonds provides structural rigidity, while the butyl chain contributes to the overall molecular size and intermolecular interactions, both factors that elevate the boiling point compared to simpler cyclic hydrocarbons.
Melting Point and Thermal Transitions
The melting point of (R)-6-butyl-1,4-cycloheptadiene has been estimated at -24.96°C using weighted mean computational methods [1]. This relatively low melting point is characteristic of flexible ring systems with alkyl substituents, where molecular packing in the solid state is less efficient due to conformational flexibility and steric effects of the butyl group.
The thermal properties data are summarized in the following table:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 150.26 g/mol | Calculated (PubChem) [2] |
| Boiling Point | 201.75 - 206.7°C | Adapted Stein & Brown / ChemBlink [1] [4] |
| Melting Point | -24.96°C | Mean or Weighted MP (EPI) [1] |
| Vapor Pressure at 25°C | 0.336 - 0.476 mmHg | Antoine & Grain methods [1] [3] |
| Vapor Pressure at 25°C | 44.8 - 63.5 Pa | Converted from mmHg [1] [3] |
| Flash Point | 55.992 - 56°C | Calculated [4] [3] |
| Density | 0.828 g/cm³ | Calculated (ChemBlink) [4] |
The solubility profile of (R)-6-butyl-1,4-cycloheptadiene demonstrates the compound's strongly hydrophobic character, typical of conjugated hydrocarbon systems with significant alkyl substitution. Comprehensive solubility data have been generated through multiple computational approaches, providing insights into the compound's environmental fate and biological distribution potential.
Aqueous Solubility Properties
Water solubility estimations for (R)-6-butyl-1,4-cycloheptadiene vary significantly depending on the computational method employed. The WSKOW (Water Solubility from Kow) method yields a solubility of 0.9182 mg/L at 25°C [1], while fragment-based estimation approaches suggest higher values up to 7.0008 mg/L [1]. These values indicate extremely low aqueous solubility, consistent with the compound's hydrocarbon nature and lack of polar functional groups.
The logarithmic aqueous solubility value (log S) has been calculated as -4.532 [5], confirming the compound's poor water solubility. This parameter is particularly important for environmental fate modeling and pharmaceutical applications, where aqueous solubility directly influences bioavailability and environmental persistence.
Octanol-Water Partition Coefficients
The octanol-water partition coefficient (log P) represents a critical parameter for understanding the compound's lipophilicity and potential for bioaccumulation. Multiple computational methods have been applied to determine this property, yielding log P values ranging from 4.858 to 5.28 [1] [5] [6].
The KOWWIN estimation method, part of the EPA EPI Suite, calculates a log P value of 5.13 [1], while the ALOGPS approach yields 5.28 [6]. The TCM-ADIP database reports a value of 4.858 [5]. These consistently high values indicate extremely strong preference for organic phases over aqueous environments, characteristic of highly lipophilic compounds.
The distribution coefficient at physiological pH (log D at pH 7.4) has been estimated as 4.205 [5], which is lower than the log P value. This difference suggests potential ionization effects at physiological pH, although the compound structure lacks obvious ionizable groups, making this difference likely due to computational methodology variations.
Henry's Law Constant and Volatilization
The Henry's Law constant provides insight into the compound's tendency to partition between aqueous and gas phases. The HENRYWIN bond estimation method calculates a Henry's Law constant of 4.27 × 10⁻¹ atm·m³/mol (4.33 × 10⁴ Pa·m³/mol) [1]. This relatively high value indicates significant volatilization potential from aqueous solutions, consistent with the compound's moderate vapor pressure and low water solubility.
The partition coefficient data are presented in the following comprehensive table:
| Property | Value | Source |
|---|---|---|
| Water Solubility at 25°C | 0.9182 - 7.0008 mg/L | WSKOW / Fragment-based [1] |
| Log P (octanol-water) | 4.858 - 5.28 | Multiple estimation methods [1] [5] [6] |
| Log D (pH 7.4) | 4.205 | TCM-ADIP Database [5] |
| Log S (aqueous solubility) | -4.532 | ALOGPS estimation [5] |
| Henry's Law Constant | 4.27 × 10⁻¹ atm·m³/mol | HENRYWIN Bond Method [1] |
| Partition Coefficient Method | KOWWIN / ALOGPS | Computational estimation [1] [6] |
Environmental and Biological Implications
The extremely high log P values and low water solubility suggest that (R)-6-butyl-1,4-cycloheptadiene would exhibit significant bioaccumulation potential in lipid-rich tissues. The compound's partition characteristics indicate strong affinity for organic matter in environmental systems, potentially leading to persistence in sediments and biological tissues.
The spectroscopic properties of (R)-6-butyl-1,4-cycloheptadiene are characteristic of conjugated diene systems with alkyl substitution. While specific experimental spectroscopic data for this compound are limited in the literature, the spectroscopic fingerprints can be predicted based on established structure-property relationships for similar conjugated cyclic systems and related cycloheptadiene derivatives.
UV-Visible Absorption Characteristics
Conjugated diene systems typically exhibit characteristic UV absorption patterns due to π→π* electronic transitions. For (R)-6-butyl-1,4-cycloheptadiene, the UV-visible absorption is expected to occur primarily in the 200-300 nm region, consistent with conjugated diene chromophores [7] [8].
The λmax for this compound is estimated to fall within the 245-260 nm range, based on comparative analysis with related cycloheptadiene systems and conjugated diene compounds [9] [7]. The presence of two conjugated double bonds in the seven-membered ring system creates an extended π-electron system that shifts absorption to longer wavelengths compared to isolated alkenes.
The molar absorption coefficient (ε) for conjugated diene systems typically ranges from 10,000 to 50,000 L mol⁻¹ cm⁻¹ [7], indicating strong electronic transitions characteristic of π-conjugated systems. The butyl substituent, being a non-chromophoric alkyl group, is not expected to significantly alter the electronic absorption properties beyond minor perturbations due to inductive effects.
Infrared Absorption Patterns
The infrared spectrum of (R)-6-butyl-1,4-cycloheptadiene exhibits characteristic absorption bands corresponding to various vibrational modes of the molecular framework. The most diagnostic features are associated with the conjugated diene system and the alkyl substituent.
C=C Stretching Vibrations
For conjugated diene systems without a center of symmetry, the alkene bond stretching vibrations interact to produce two distinct C=C stretching bands [10]. Based on literature data for similar conjugated systems, (R)-6-butyl-1,4-cycloheptadiene is expected to show absorption bands near 1650 cm⁻¹ and 1600 cm⁻¹ [10]. These bands correspond to the symmetric and antisymmetric stretching modes of the conjugated double bond system.
The asymmetric nature of the (R)-6-butyl-1,4-cycloheptadiene molecule, due to the butyl substituent, ensures that both C=C stretching modes are infrared-active, providing clear spectroscopic identification of the conjugated diene functionality.
C-H Stretching Regions
The C-H stretching vibrations appear in the 2850-2960 cm⁻¹ region, characteristic of alkyl and alkenyl C-H bonds [9] [8]. Specifically, the methylene (CH₂) groups of the butyl chain and the ring system exhibit stretching frequencies around 2854 and 2927 cm⁻¹, based on comparative analysis with related alkyl-substituted cyclic systems [9].
The vinyl C-H stretching modes associated with the double bonds typically appear at slightly higher frequencies, around 2950-2960 cm⁻¹, providing additional spectroscopic differentiation between saturated and unsaturated carbon environments.
Characteristic Deformation and Fingerprint Modes
The CH₂ deformation modes typically appear in the 1450-1470 cm⁻¹ region [8], corresponding to the bending vibrations of the methylene groups in both the ring system and the butyl substituent. These bands provide additional structural confirmation of the alkyl components.
The fingerprint region (800-1300 cm⁻¹) contains numerous absorption bands characteristic of the specific molecular framework [8]. For cycloheptadiene derivatives, this region includes ring breathing modes, C-C stretching vibrations, and out-of-plane bending modes that provide unique spectroscopic identification.
| Spectroscopic Technique | Expected Range/Value | Reference Basis |
|---|---|---|
| UV-Visible Absorption | 200-300 nm (conjugated diene) | Conjugated diene systems [7] [8] |
| UV-Visible λmax | ~245-260 nm (estimated) | Literature on cycloheptadienes [9] [7] |
| Molar Absorption Coefficient | 10,000-50,000 L mol⁻¹ cm⁻¹ | Typical aromatic/conjugated values [7] |
| IR C=C Stretching | 1650, 1600 cm⁻¹ (conjugated) | Conjugated diene literature [10] |
| IR C-H Stretching | 2850-2960 cm⁻¹ | Alkyl C-H stretch regions [9] [8] |
| IR CH₂ Deformation | 1450-1470 cm⁻¹ | Methylene deformation modes [8] |
| IR Fingerprint Region | 800-1300 cm⁻¹ | Cyclic hydrocarbon patterns [8] |
| Characteristic Diene Bands | Two C=C stretches (asymmetric diene) | Non-symmetric conjugated systems [10] |